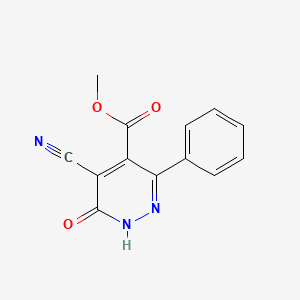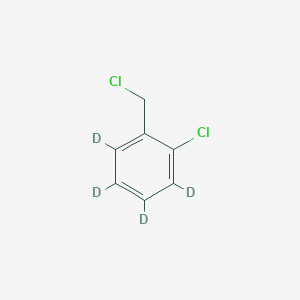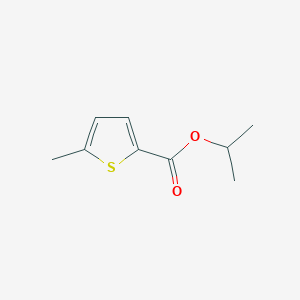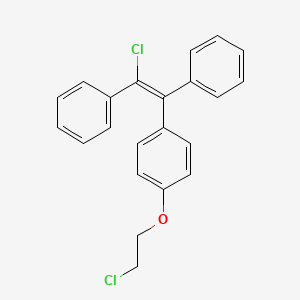
2-Bromomethyl-4-aminophenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromomethyl-4-aminophenylboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-4-aminophenylboronic acid typically involves the bromination of 4-aminophenylboronic acid. This can be achieved through the reaction of 4-aminophenylboronic acid with bromomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromomethyl-4-aminophenylboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation and Reduction: Formation of nitro or amine derivatives.
Coupling Reactions: Formation of biaryl compounds or other carbon-carbon bonded structures.
Applications De Recherche Scientifique
2-Bromomethyl-4-aminophenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: Employed in the design of boron-containing biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors, due to its ability to form stable covalent bonds with diols.
Mécanisme D'action
The mechanism of action of 2-Bromomethyl-4-aminophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Drug Delivery: The compound can form stable complexes with diol-containing biomolecules, allowing for targeted delivery and controlled release of therapeutic agents.
Sensors: The reversible binding to diols enables the design of sensors for detecting sugars and other diol-containing compounds.
Catalysis: The boronic acid group can participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenylboronic Acid: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-Bromophenylboronic Acid: Lacks the amino group, reducing its versatility in forming derivatives.
4-Bromomethylphenylboronic Acid: Lacks the amino group, limiting its applications in biological systems.
Uniqueness
2-Bromomethyl-4-aminophenylboronic acid is unique due to the presence of both the bromomethyl and amino groups, which enhance its reactivity and versatility in various chemical reactions and applications. The combination of these functional groups allows for the design of novel compounds and materials with specific properties and functions.
Propriétés
Formule moléculaire |
C7H9BBrNO2 |
|---|---|
Poids moléculaire |
229.87 g/mol |
Nom IUPAC |
[4-amino-2-(bromomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BBrNO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4,10H2 |
Clé InChI |
UUDRIFXQTRMXAM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N)CBr)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)

![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)

![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)
![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)


![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)


![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
